

Phgdh-IN-4 discovery and development

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Compound of Interest

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An In-depth Technical Guide to the Discovery and Development of PHGDH Inhibitors

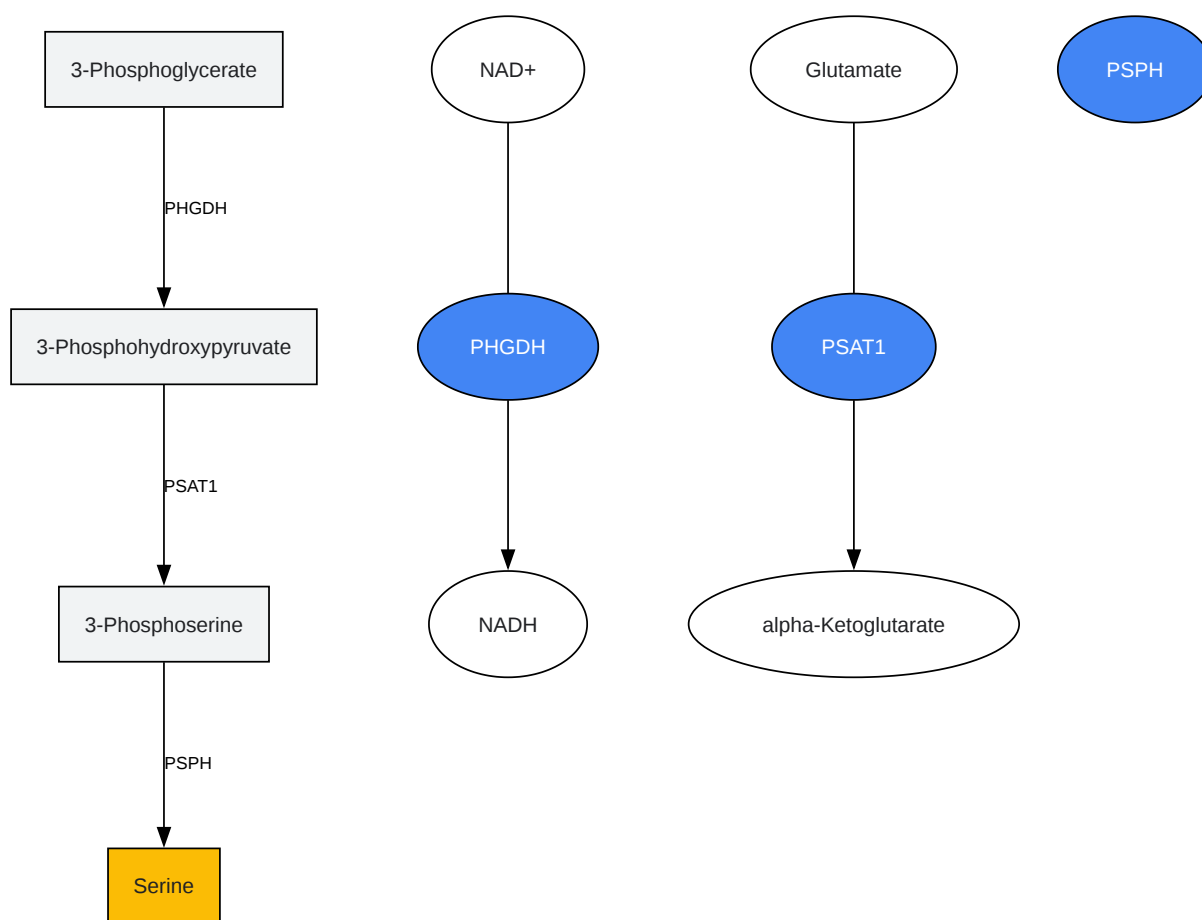
Introduction

Phosphoglycerate dehydrogenase (PHGDH) has emerged as a compelling target in oncology. As the rate-limiting enzyme in the de novo serine biosynthesis pathway, PHGDH is frequently overexpressed in various cancers, including breast cancer, melanoma, and lung cancer, correlating with poor patient prognosis.[1][2][3] This upregulation supports the high proliferative demands of tumor cells by supplying serine for the synthesis of proteins, nucleotides, and lipids.[4][5][6] Consequently, the development of small-molecule inhibitors of PHGDH represents a promising therapeutic strategy to selectively target cancer metabolism.[1][7] This guide provides a comprehensive overview of the discovery and development of PHGDH inhibitors, with a focus on key preclinical candidates.

The Serine Biosynthesis Pathway and the Role of PHGDH

The de novo synthesis of serine from the glycolytic intermediate 3-phosphoglycerate (3-PG) involves a three-step enzymatic cascade. PHGDH catalyzes the first and rate-limiting step, the NAD⁺-dependent oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[8][9][10] This is followed by the transamination of 3-PHP to 3-phosphoserine (3-PS) by phosphoserine

aminotransferase 1 (PSAT1), and finally, the dephosphorylation of 3-PS to serine by phosphoserine phosphatase (PSPH).[9]

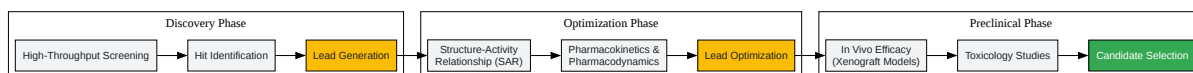


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Caption: The de novo serine biosynthesis pathway, highlighting the role of PHGDH.

Discovery of PHGDH Inhibitors

The discovery of PHGDH inhibitors has largely been driven by high-throughput screening (HTS) of large compound libraries.[4] One of the earliest reported inhibitors, CBR-5884, was identified through such a screen of approximately 800,000 small molecules.[4] This was followed by the discovery of other classes of inhibitors, including the piperazine-1-carbothioamide series, from which NCT-502 and its more soluble analog NCT-503 were developed.[11] More recently, a focused compound screening and structural optimization approach led to the identification of a novel series of drug-like PHGDH inhibitors, with D8 emerging as a lead compound.[1][12]



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Caption: A generalized workflow for the discovery and preclinical development of a PHGDH inhibitor.

Quantitative Data for Key PHGDH Inhibitors

The following tables summarize the in vitro and in vivo data for several key PHGDH inhibitors.

Compound	Target	IC50 (μM)	Kd (μM)	Reference(s)
CBR-5884	PHGDH	20.9 ± 5.6	-	[1]
NCT-502	PHGDH	-	-	[11]
NCT-503	PHGDH	-	-	[11]
D8	PHGDH	2.8 ± 0.1	2.33	[1][12]

Table 1: In Vitro Activity of PHGDH Inhibitors

Compound	Cell Line	Proliferation IC50 (µM)	Reference(s)
CBR-5884	MDA-MB-468	20.9 ± 5.6	[1]
D8	MDA-MB-468	-	[12]

Table 2: Cellular Activity of PHGDH Inhibitors

Compound	Animal Model	Efficacy	Reference(s)
NCT-503	Orthotopic xenograft	Tumor growth suppression	[5][6]
D8	PC9 xenograft	Antitumor efficacy	[12]

Table 3: In Vivo Efficacy of PHGDH Inhibitors

Compound	Administration	Bioavailability (F%)	Reference(s)
D8	-	82.0	[12]

Table 4: Pharmacokinetic Properties of PHGDH Inhibitors

Experimental Protocols

In Vitro PHGDH Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PHGDH. A common method involves monitoring the production of NADH from NAD⁺ in the presence of the substrate, 3-phosphoglycerate.[13]

- Reagents: Recombinant human PHGDH, 3-phosphoglycerate, NAD⁺, reaction buffer (e.g., Tris-HCl with MgCl₂ and DTT).
- Procedure:
 - The inhibitor is pre-incubated with the enzyme in the reaction buffer.

- The reaction is initiated by the addition of 3-phosphoglycerate and NAD⁺.
- The increase in absorbance at 340 nm, corresponding to the production of NADH, is measured over time using a spectrophotometer.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Serine Synthesis Assay

This assay determines the effect of a PHGDH inhibitor on de novo serine synthesis in cells. A mass spectrometry-based approach is often employed to trace the incorporation of labeled glucose into serine.

- Reagents: Cells cultured in media containing [U-¹³C]-glucose, PHGDH inhibitor.
- Procedure:
 - Cells are treated with the PHGDH inhibitor for a specified period.
 - The cells are then incubated with [U-¹³C]-glucose.
 - Metabolites are extracted from the cells.
 - The amount of [¹³C]-labeled serine is quantified using liquid chromatography-mass spectrometry (LC-MS).
 - The reduction in labeled serine in treated cells compared to control cells indicates the inhibition of de novo serine synthesis.

In Vivo Xenograft Studies

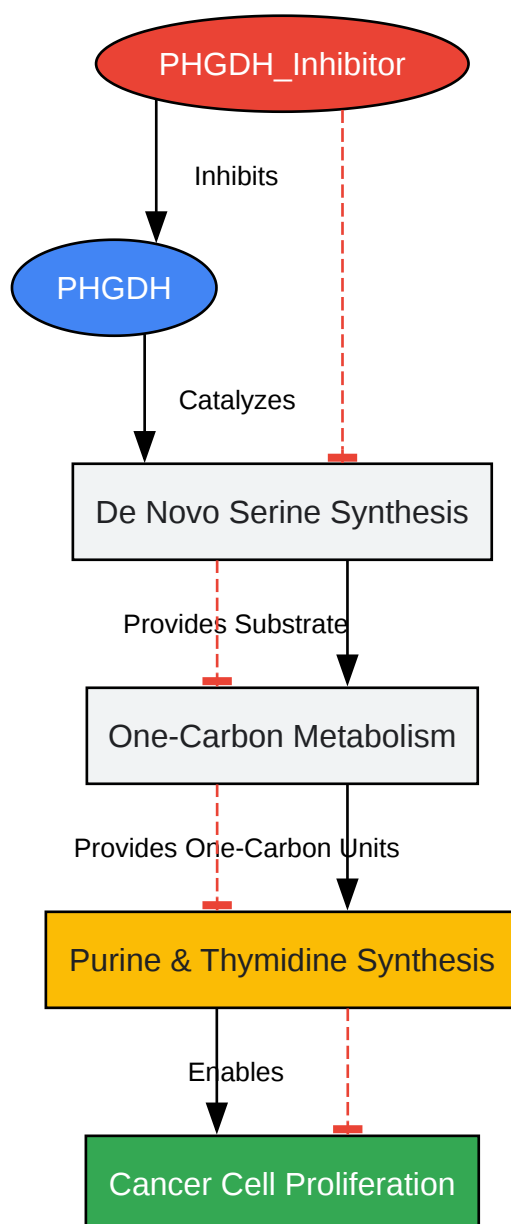
These studies evaluate the antitumor efficacy of a PHGDH inhibitor in a living organism.

- Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human cancer cells that overexpress PHGDH.
- Procedure:

- Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups.
- The PHGDH inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
- Tumor volume is measured regularly throughout the study.
- At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[14]

Mechanism of Action and Downstream Effects

PHGDH inhibition not only blocks the production of serine but also has broader metabolic consequences. By preventing the first step of the serine biosynthesis pathway, these inhibitors can lead to a depletion of one-carbon units that are essential for the synthesis of purines and deoxythymidine.[5][6] This can induce a G1/S cell cycle arrest and ultimately inhibit cancer cell proliferation.[11]



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Caption: The mechanism of action of PHGDH inhibitors and their downstream metabolic effects.

Conclusion and Future Directions

The discovery and development of PHGDH inhibitors have provided a new therapeutic avenue for cancers that are dependent on the de novo serine biosynthesis pathway. Preclinical studies with compounds like CBR-5884, NCT-503, and D8 have demonstrated the potential of this approach to inhibit tumor growth.^{[4][5][6][12]} Future work will likely focus on optimizing the

potency, selectivity, and pharmacokinetic properties of these inhibitors to advance them into clinical trials.[4] Furthermore, exploring combination therapies and identifying predictive biomarkers will be crucial for the successful clinical translation of PHGDH inhibitors.

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